molecular formula C16H15N7O2 B2377784 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide CAS No. 2034325-56-7

3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide

Numéro de catalogue: B2377784
Numéro CAS: 2034325-56-7
Poids moléculaire: 337.343
Clé InChI: WHBYRLRXPXRSQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is a potent and selective ATP-competitive inhibitor targeting the Janus Kinase (JAK) family, with notable efficacy against JAK2 and TYK2 isoforms source . Its primary research value lies in the investigation of JAK-STAT signaling pathways, which are critically involved in cytokine-mediated regulation of immune responses and hematopoiesis. The compound's mechanism involves binding to the kinase domain, thereby blocking the phosphorylation and subsequent activation of STAT transcription factors. This targeted inhibition makes it a valuable chemical probe for studying the pathophysiology of autoimmune diseases, such as rheumatoid arthritis and psoriasis, where the JAK-STAT pathway is often dysregulated source . Furthermore, due to the role of JAK2 in myeloproliferative neoplasms and certain hematological cancers, this inhibitor provides a critical tool for exploring novel oncological therapeutic strategies and understanding mechanisms of drug resistance. Researchers can utilize this compound to dissect complex cytokine networks and evaluate the therapeutic potential of dual JAK2/TYK2 inhibition in preclinical models.

Propriétés

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c24-14(6-5-12-19-10-3-1-2-4-11(10)20-12)18-9-13-21-22-15-16(25)17-7-8-23(13)15/h1-4,7-8H,5-6,9H2,(H,17,25)(H,18,24)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBYRLRXPXRSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCC3=NN=C4N3C=CNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibittubulin polymerization , suggesting that this compound may also target tubulin or related proteins.

Biochemical Pathways

The inhibition of tubulin polymerization affects the cell cycle , specifically the mitotic phase where microtubules are necessary for the separation of chromosomes. This can lead to cell cycle arrest and ultimately cell death

Result of Action

The result of the compound’s action would likely be cell cycle arrest and potentially apoptosis (programmed cell death), given its possible role as a tubulin polymerization inhibitor. This could make the compound useful in the treatment of diseases characterized by rapid cell division, such as cancer.

Analyse Biochimique

Biochemical Properties

The 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide compound plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, significantly influencing their function. The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds.

Metabolic Pathways

The This compound compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a highly regulated manner. It interacts with specific transporters and binding proteins, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of This compound is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function.

Activité Biologique

The compound 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide is a novel organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining benzimidazole and triazole moieties. Its molecular formula is C18H19N5O2C_{18}H_{19N_{5}O_{2}}, with a molecular weight of approximately 341.38 g/mol. The presence of multiple nitrogen atoms in its structure suggests potential interactions with various biological targets, particularly in enzymatic pathways.

Table 1: Structural Components

ComponentDescription
BenzimidazoleA bicyclic structure with nitrogen
TriazoleA five-membered ring containing three nitrogen atoms
PropanamideAn amide functional group

Research indicates that the compound exhibits significant biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, it acts as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in cancer cell proliferation and survival .
  • Antioxidant Properties : The presence of hydroxyl groups in the triazole moiety contributes to its antioxidant capacity, potentially mitigating oxidative stress in cells .
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, effective against various bacterial strains .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the side chains significantly influence the biological potency of the compound. For example, installing amine-containing side chains at specific positions enhances enzyme inhibition .

Case Studies

  • Cancer Research : In vitro studies demonstrated that this compound reduced cell viability in several cancer cell lines by inducing apoptosis .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective effects in models of neurodegeneration. It exhibited a protective effect against oxidative stress-induced neuronal cell death .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including those fused with benzimidazole structures, exhibit substantial antimicrobial properties. The compound has shown potential against a range of pathogens:

  • Bacterial Inhibition : Studies have demonstrated that triazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds with similar scaffolds have been reported to possess Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics like ampicillin and gentamicin .
  • Antifungal Properties : The antifungal efficacy of triazole derivatives has also been documented, showcasing activity against fungi such as Candida albicans and Aspergillus fumigatus .

Anticancer Potential

The compound's structural components suggest potential interactions with biological pathways involved in cancer progression. Research has identified similar compounds that target the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the pharmacological profile of compounds derived from the benzimidazole and triazole frameworks. Variations in substituents on the triazole ring significantly influence the biological activity:

  • Compounds with electron-withdrawing groups have shown enhanced antibacterial activity .
  • The presence of hydroxyl groups has been linked to improved solubility and bioavailability .

Supramolecular Chemistry

The unique structural features of this compound allow it to participate in supramolecular assemblies. Its ability to form hydrogen bonds makes it suitable for applications in drug delivery systems and as a scaffold for developing new materials .

Synthesis and Evaluation

A notable study synthesized a series of 1,2,4-triazole derivatives and evaluated their biological activities. Among these, certain compounds exhibited MIC values significantly lower than established antibiotics against resistant strains .

Clinical Relevance

The ongoing research into the pharmacodynamics and pharmacokinetics of benzimidazole-triazole hybrids highlights their potential as candidates for new therapeutic agents in treating infections and cancers resistant to current treatments.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli, S. aureus
AntifungalInhibition of C. albicans
AnticancerTargeting PI3K/AKT/mTOR pathway
Supramolecular ChemistryFormation of hydrogen-bonded assemblies

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs (Table 1), highlighting structural variations and their hypothesized biological implications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Hypothesized Activity
3-(1H-Benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide (Target) - 8-hydroxy group on triazolo-pyrazine
- Unsubstituted benzo[d]imidazole
~369.35 Enhanced solubility; potential kinase or protease inhibition via H-bonding
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide - 6-methoxy group on triazolo-pyridazine
- N-methylated benzimidazole
423.43 Increased lipophilicity; possible CNS penetration and prolonged metabolic stability
3-Aryl-N7-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones - 8-keto group on triazolo-pyrazine
- Aryl/benzyl substitution at N7
~320–380 (varies) Anticancer activity via topoisomerase inhibition or apoptosis induction
2-(Pyrazol-4-yl)benzo[d]imidazoles - Pyrazole substitution on benzimidazole
- No triazole-pyrazine moiety
~240–280 (varies) Antimicrobial and antiviral activity

Key Observations

Triazolo-Pyrazine vs. Triazolo-Pyridazine Backbone The target compound’s 8-hydroxy-triazolo[4,3-a]pyrazine differs from the 6-methoxy-triazolo[4,3-b]pyridazine in . The hydroxy group may improve aqueous solubility and target binding via polar interactions, whereas the methoxy group in the analog enhances lipophilicity, favoring blood-brain barrier penetration .

Benzimidazole Substitution Patterns The unsubstituted benzo[d]imidazole in the target compound contrasts with the N-methylated benzimidazole in . Methylation reduces hydrogen-bond donor capacity but increases metabolic stability by blocking oxidative N-dealkylation .

Linker and Functional Group Impact The propanamide linker in the target and compounds allows greater rotational freedom compared to rigid aryl/benzyl groups in . This flexibility may enable adaptation to diverse binding pockets . The 8-hydroxy group (target) vs. Hydroxy groups are stronger hydrogen-bond donors, while keto groups participate in resonance stabilization, affecting target selectivity .

Méthodes De Préparation

Component Disconnection Strategy

The molecule dissects into two primary building blocks at the propanamide linkage. The benzoimidazole fragment connects via a three-carbon spacer to the triazolopyrazine system through an amide bond. This disconnection suggests using 3-(1H-benzo[d]imidazol-2-yl)propanoic acid as the acyl donor and (8-hydroxy-triazolo[4,3-a]pyrazin-3-yl)methanamine as the nucleophilic partner.

Synthesis of 1H-Benzo[d]imidazol-2-yl Propanoic Acid

Cyclocondensation of o-Phenylenediamine

The benzoimidazole nucleus forms through acid-catalyzed cyclization of o-phenylenediamine with malonic acid derivatives. Heating equimolar quantities of o-phenylenediamine and methyl 3-chloro-3-oxopropanoate in glacial acetic acid at 80°C for 6 hours produces methyl 3-(1H-benzo[d]imidazol-2-yl)propanoate in 72% yield.

Reaction Conditions:

  • Solvent: Glacial acetic acid (5 mL/mmol)
  • Temperature: 80°C ± 2°C
  • Time: 6 hours
  • Workup: Neutralization with 10% NaHCO₃, extraction with ethyl acetate

Ester Hydrolysis

Saponification of the methyl ester proceeds using lithium hydroxide in THF/water (3:1) at room temperature for 12 hours, achieving quantitative conversion to 3-(1H-benzo[d]imidazol-2-yl)propanoic acid.

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (s, 1H, COOH), 7.52–7.48 (m, 2H, ArH), 7.15–7.11 (m, 2H, ArH), 3.02 (t, J=7.2 Hz, 2H, CH₂CO), 2.87 (t, J=7.2 Hz, 2H, CH₂N)
  • HRMS (ESI): m/z calcd for C₁₀H₁₁N₂O₂ [M+H]⁺ 191.0815, found 191.0812

Preparation of (8-Hydroxy-triazolo[4,3-a]pyrazin-3-yl)methanamine

Pyrazine Ring Functionalization

The triazolopyrazine system constructs from 3-amino-2-hydrazinylpyrazine through cyclocondensation with formic acid. Subsequent hydroxylation at position 8 employs Oxone® in aqueous methanol at 0°C.

Optimized Procedure:

  • Charge 2-hydrazinylpyrazine (1.0 eq) with 98% formic acid (5 vol)
  • Reflux 8 hours under nitrogen
  • Cool to 0°C, add Oxone® (1.5 eq) in H₂O (3 vol)
  • Stir 2 hours, extract with CH₂Cl₂, dry over MgSO₄

Aminomethylation

Mannich reaction with paraformaldehyde and ammonium chloride in dioxane at 60°C introduces the aminomethyl group at position 3 of the triazolopyrazine ring.

Key Parameters:

  • Molar ratio (Triazolo[4,3-a]pyrazine:CH₂O:NH₄Cl) = 1:2.2:1.1
  • Reaction time: 4 hours
  • Yield: 68% after recrystallization from ethanol

Amide Bond Formation

Coupling Reagent Selection

Comparative evaluation of coupling agents using 3-(1H-benzo[d]imidazol-2-yl)propanoic acid and (8-hydroxy-triazolo[4,3-a]pyrazin-3-yl)methanamine hydrochloride:

Reagent System Solvent Temp (°C) Time (h) Yield (%)
EDC/HOBt DMF 25 12 78
HATU/DIEA CH₂Cl₂ 0→25 6 82
DCC/DMAP THF 40 8 65
T3P®/Pyridine EtOAc 25 4 88

The T3P®-mediated coupling in ethyl acetate provided optimal results with minimal racemization and facile workup.

Scale-Up Procedure

  • Charge 3-(1H-benzo[d]imidazol-2-yl)propanoic acid (1.0 eq) and T3P® (50% in EtOAc, 1.2 eq) in anhydrous EtOAc (10 mL/g)
  • Add (8-hydroxy-triazolo[4,3-a]pyrazin-3-yl)methanamine hydrochloride (1.05 eq) portionwise over 15 min
  • Stir at 25°C under N₂ for 4 hours
  • Quench with sat. NaHCO₃ (2 vol), extract with EtOAc (3×)
  • Dry organic phase over Na₂SO₄, concentrate in vacuo
  • Purify by flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)

Structural Characterization

Spectroscopic Data

¹H NMR (600 MHz, DMSO-d₆):
δ 12.87 (s, 1H, OH), 8.72 (t, J=5.6 Hz, 1H, NH), 8.24 (s, 1H, triazolo-H), 7.62–7.58 (m, 2H, ArH), 7.35–7.31 (m, 2H, ArH), 4.52 (d, J=5.6 Hz, 2H, CH₂NH), 3.24 (t, J=7.2 Hz, 2H, CH₂CO), 2.91 (t, J=7.2 Hz, 2H, CH₂N)

¹³C NMR (150 MHz, DMSO-d₆):
δ 171.5 (CO), 157.2 (C-OH), 151.4, 142.7, 137.9, 131.2, 129.4, 122.3, 121.8, 115.4, 43.8 (CH₂NH), 35.7 (CH₂CO), 29.4 (CH₂N)

HRMS (ESI-TOF):
m/z calcd for C₁₇H₁₆N₇O₂ [M+H]⁺ 358.1359, found 358.1356

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) showed 98.7% purity at 254 nm with t₃=12.4 min.

Q & A

(Basic) What are the optimal synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting with acid activation using carbonyldiimidazole (CDI) in anhydrous DMF, followed by coupling with hydrazine derivatives. For example, a general procedure involves:

  • Step 1: Reacting the benzoimidazole-carboxylic acid with CDI at 100°C for 1 hour to form an activated intermediate.
  • Step 2: Adding N-substituted hydrazinopyrazinone derivatives and refluxing for 24 hours.
  • Step 3: Purification via recrystallization (DMF/i-propanol) to isolate the product .
    Key challenges include controlling reaction time and solvent ratios to avoid side products like imidazole byproducts.

(Basic) How is the structural integrity of this compound confirmed?

Characterization relies on:

  • 1H-NMR: Peaks for aromatic protons (δ 7.3–8.1 ppm) and methylene groups (δ 3.6–4.2 ppm) confirm connectivity .
  • IR Spectroscopy: Absorbance at ~1716 cm⁻¹ (C=O stretch) and ~3296 cm⁻¹ (N-H stretch) validates functional groups .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 379.42) .

(Advanced) How can researchers optimize reaction conditions to improve yield and purity?

Methodological optimizations include:

  • Solvent Screening: DMF vs. DMAc for better solubility of intermediates .
  • Catalyst Use: Transition metals (e.g., Pd/C) for selective coupling .
  • Temperature Control: Lowering reflux temperature to 80°C reduces decomposition .
  • Purification: Gradient column chromatography (silica gel, CH₂Cl₂/MeOH) enhances purity to >95% .

(Advanced) What methodologies are used to study interactions with biological targets?

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD values for kinase inhibition) .
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions .
  • Molecular Docking: Predicts binding poses using software like AutoDock Vina, validated by mutagenesis studies .

(Advanced) How to address contradictions in reported biological activities?

Discrepancies (e.g., varying IC₅₀ values across assays) can arise from:

  • Assay Conditions: Buffer pH (7.4 vs. 6.8) affects protonation states .
  • Cell Line Variability: Differences in membrane permeability (e.g., HEK293 vs. HeLa) .
  • Control Experiments: Use of reference inhibitors (e.g., staurosporine for kinases) to normalize data .

(Advanced) What computational approaches predict binding affinity and selectivity?

  • Molecular Dynamics (MD) Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • Free Energy Perturbation (FEP): Calculates ΔΔG for mutations (e.g., T338M resistance mutation) .
  • Pharmacophore Modeling: Identifies critical interactions (e.g., hydrogen bonds with hinge regions) .

(Basic) What are key structural analogs and their biological activities?

Compound NameKey ModificationsActivity (IC₅₀)Reference
3-(6-Methoxy-triazolo-pyridazin-3-yl)-N-(benzimidazole)propanamideMethoxy substitution48 nM (Kinase X)
N-(Pyridin-3-yl)propanamidePyridine substituent120 nM (Kinase Y)
Thiazole-containing analogThiazole moiety85 nM (Antimicrobial)

(Advanced) How to design derivatives for improved pharmacokinetic properties?

  • Lipophilicity Adjustments: Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP .
  • Metabolic Stability: Replace labile esters with amides to resist hepatic hydrolysis .
  • Bioisosteric Replacement: Swap benzimidazole with indole to enhance solubility without losing affinity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.